4,6-Dichloro-2-(methylthio)pyrimidine
Overview
Description
4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4Cl2N2S. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylthio group at position 2. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
4,6-Dichloro-2-(methylthio)pyrimidine is a pyrimidine derivative. It has been observed to react with (η 5 -C 5 H 5 )Fe (CO) 2 to form monometallic and bimetallic complexes
Result of Action
The compound’s ability to form complexes with other molecules suggests it may have potential applications in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine typically involves the chlorination of 2-methylthiopyrimidine. One common method includes the reaction of 2-methylthiopyrimidine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as N,N-dimethylaniline. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Phenylboronic acid, triphenylphosphine, palladium acetate, and a base such as sodium carbonate.
Oxidation: m-Chloroperbenzoic acid, dichloromethane as a solvent.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Sulfoxides and sulfones from the oxidation of the methylthio group.
Scientific Research Applications
4,6-Dichloro-2-(methylthio)pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: It is used in the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organometallic Chemistry: The compound reacts with organometallic reagents to form novel complexes with interesting properties.
Comparison with Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Lacks the methylthio group, making it less versatile in certain reactions.
4-Chloro-2-methylthiopyrimidine: Contains only one chlorine atom, which affects its reactivity and applications.
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine: Has an additional methyl group, which can influence its chemical properties and reactivity.
Uniqueness: 4,6-Dichloro-2-(methylthio)pyrimidine is unique due to the combination of two chlorine atoms and a methylthio group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLONIWOAGZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212197 | |
Record name | 4,6-Dichloropyrimidine methyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-25-8 | |
Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6299-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6299-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,6-Dichloropyrimidine methyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine methyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q28U6BR6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,6-dichloro-2-(methylthio)pyrimidine a useful building block in organic synthesis?
A: this compound is a versatile scaffold due to its multiple reactive sites. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. Additionally, the methylthio group at the 2 position can be readily oxidized to the corresponding sulfone, which is a good leaving group and can be further displaced by nucleophiles like cyanide. [, , , ] This makes it a valuable precursor for synthesizing diverse pyrimidine derivatives with potential biological activities.
Q2: Can you provide specific examples of how the reactivity of this compound has been exploited in research?
A2: Certainly! Researchers have successfully demonstrated the versatility of this compound in several synthetic transformations.
- Alkoxy Substitutions: One study showcased the selective substitution of the chlorine atom at the 4-position with ethoxide, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. This selectivity highlights the potential for regioselective modifications on this scaffold. []
- Synthesis of Condensed Heterocycles: The compound served as a crucial starting material in the synthesis of a novel heterocyclic system, 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes. This involved a series of reactions including aminolysis, cyclization, and condensation reactions, demonstrating the molecule's utility in constructing complex structures. []
- Introduction of Nitrile Functionality: A key step in synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile involved the displacement of the oxidized methylthio group (sulfone) with cyanide. This highlights the potential for incorporating a nitrile group, a valuable pharmacophore in medicinal chemistry. []
Q3: Has this compound shown any potential for biological activity?
A: While not a direct focus of the provided studies, this compound's interaction with the S. aureus GyrB ATPase domain has been investigated. [] This suggests potential antibacterial activity, although further research is needed to confirm and understand this interaction. Additionally, its use as a corrosion inhibitor for AISI type 321 stainless steel in hydrochloric acid has been explored, with promising results. []
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